molecular formula C7H12N2O5S B13010677 N-((1,1-Dioxidothietan-3-yl)carbamoyl)-N-methylglycine

N-((1,1-Dioxidothietan-3-yl)carbamoyl)-N-methylglycine

Cat. No.: B13010677
M. Wt: 236.25 g/mol
InChI Key: RGTULJGRJVYVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate , is a chemical compound with the following structure:

Structure: C9H15NO4\text{Structure: } \text{C}_9\text{H}_{15}\text{NO}_4 Structure: C9​H15​NO4​

This compound belongs to the class of piperidine carboxylates and exhibits intriguing properties that make it relevant in various scientific fields.

Properties

Molecular Formula

C7H12N2O5S

Molecular Weight

236.25 g/mol

IUPAC Name

2-[(1,1-dioxothietan-3-yl)carbamoyl-methylamino]acetic acid

InChI

InChI=1S/C7H12N2O5S/c1-9(2-6(10)11)7(12)8-5-3-15(13,14)4-5/h5H,2-4H2,1H3,(H,8,12)(H,10,11)

InChI Key

RGTULJGRJVYVGE-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(=O)NC1CS(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of N-((1,1-Dioxidothietan-3-yl)carbamoyl)-N-methylglycine. One common approach involves the reaction of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate with appropriate reagents. The exact conditions may vary, but careful control of temperature, solvent, and reactant ratios is essential.

Industrial Production:: While industrial-scale production methods are proprietary, researchers have optimized synthetic routes to ensure efficient and cost-effective production of this compound.

Chemical Reactions Analysis

N-((1,1-Dioxidothietan-3-yl)carbamoyl)-N-methylglycine can undergo various chemical reactions, including:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents can be introduced at different positions. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Major products formed from these reactions include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use N-((1,1-Dioxidothietan-3-yl)carbamoyl)-N-methylglycine as a building block in organic synthesis due to its versatile reactivity.

    Medicinal Chemistry: It serves as a precursor for designing novel pharmaceutical compounds.

Biology and Medicine::

    Enzyme Inhibition: Some derivatives inhibit specific enzymes, making them potential drug candidates.

    Metabolism Studies: Researchers study its metabolism and pharmacokinetics.

Industry::

    Fine Chemicals: Industries use it in the synthesis of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The exact mechanism by which N-((1,1-Dioxidothietan-3-yl)carbamoyl)-N-methylglycine exerts its effects depends on the specific derivative. It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.

Comparison with Similar Compounds

While N-((1,1-Dioxidothietan-3-yl)carbamoyl)-N-methylglycine has unique features, it shares similarities with other piperidine derivatives. Notable compounds include:

    Compound X:

    Compound Y:

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